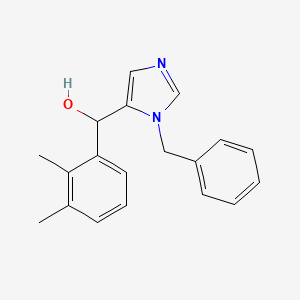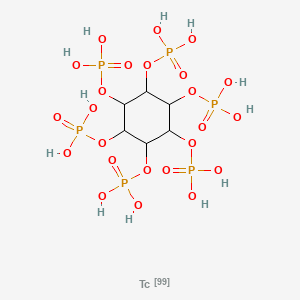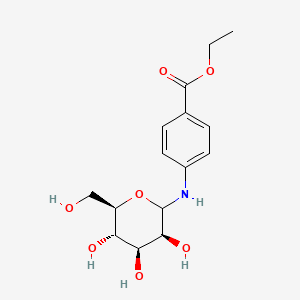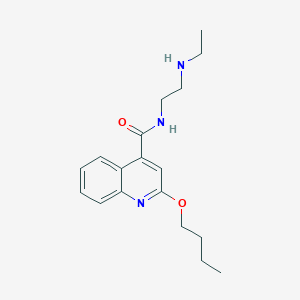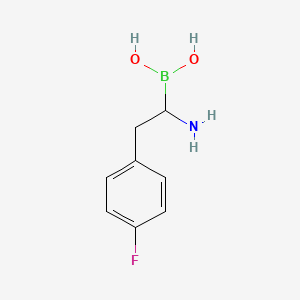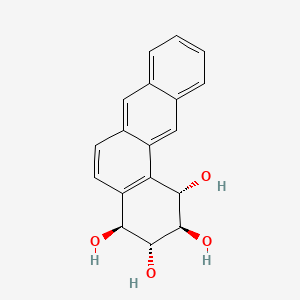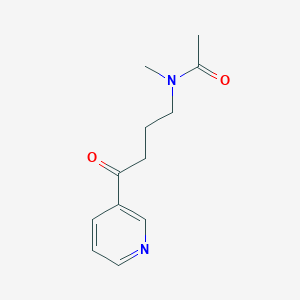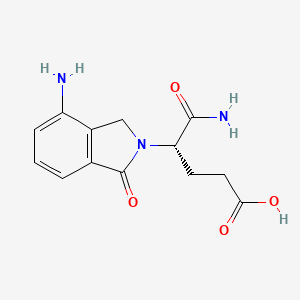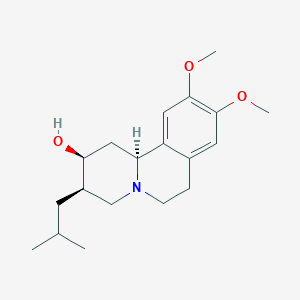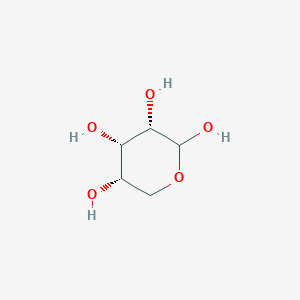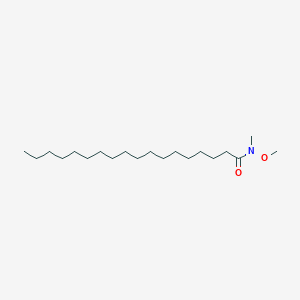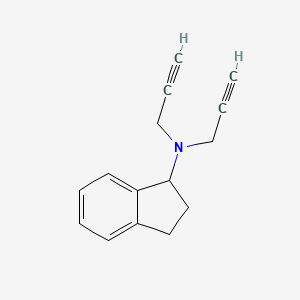
2,2-Difluoro-1,2-DI-2-furanyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,2-di(2-furyl)ethanone is an organic compound with the molecular formula C10H6F2O3 It is characterized by the presence of two furan rings and two fluorine atoms attached to a central ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,2-di(2-furyl)ethanone typically involves the reaction of 2-furyl lithium with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:
2C4H3OLi+ClCOCF2H→C10H6F2O3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1,2-di(2-furyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1,2-di(2-furyl)acetic acid, while reduction could produce 2,2-difluoro-1,2-di(2-furyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,2-di(2-furyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1,2-di(2-furyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The furan rings contribute to the compound’s aromaticity, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-(2-furyl)ethanone: Similar structure but with only one furan ring.
1,2-Di(2-furyl)ethanone: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1,2-di(2-thienyl)ethanone: Contains thiophene rings instead of furan rings.
Uniqueness
2,2-Difluoro-1,2-di(2-furyl)ethanone is unique due to the combination of fluorine atoms and furan rings, which impart distinct chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
748800-46-6 |
|---|---|
Molekularformel |
C10H6F2O3 |
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2,2-difluoro-1,2-bis(furan-2-yl)ethanone |
InChI |
InChI=1S/C10H6F2O3/c11-10(12,8-4-2-6-15-8)9(13)7-3-1-5-14-7/h1-6H |
InChI-Schlüssel |
KISRAXSSHVBSFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C(C2=CC=CO2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


